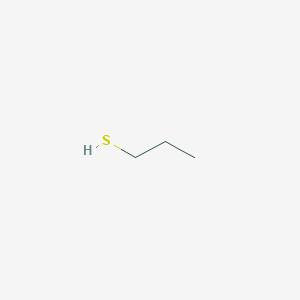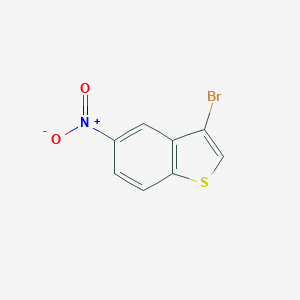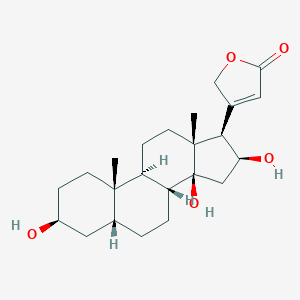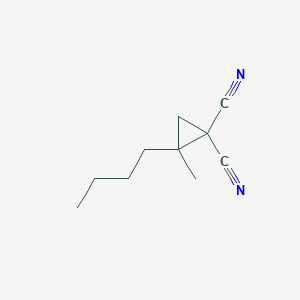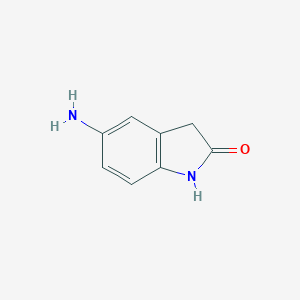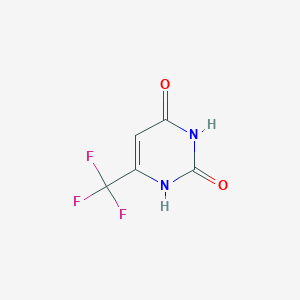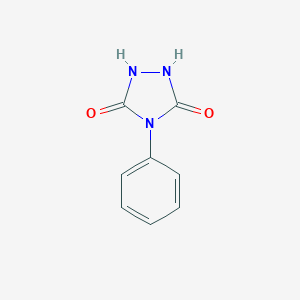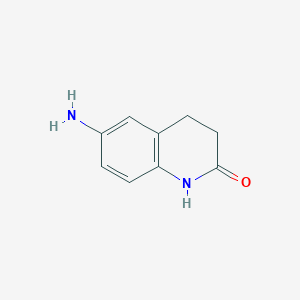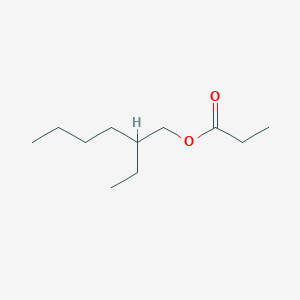
异喹啉-3-羧酸
概述
描述
Isoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline itself is a structural isomer of quinoline, and both are benzopyridines, which consist of a benzene ring fused to a pyridine ring . Isoquinoline-3-carboxylic acid is known for its significant biological activities and is used in various scientific research applications.
科学研究应用
Isoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of environmentally sustainable bactericides.
作用机制
Target of Action
Isoquinoline-3-carboxylic Acid (IQ3CA) primarily targets various plant bacteria, including Ralstonia solanacearum (Rs) , Acidovorax citrulli (Ac) , X. oryzae pv. oryzicola (Xoc) , X. campestris pv. campestris (Xcc) , P. carotovorum subsp. carotovorum (Pcc) , and X. fragariae (Xf) . These bacteria are responsible for several plant diseases, significantly impacting crop yield and quality .
Mode of Action
IQ3CA interacts with these bacteria, causing significant morphological changes. Specifically, treatment of Ac cells with IQ3CA at a concentration of 25 μg/mL results in a curved and sunken cell morphology, along with destroyed cell membrane integrity . This interaction disrupts the normal functioning of the bacteria, leading to their inhibition .
Biochemical Pathways
It is known that the compound inhibits the motility and exopolysaccharide production of ac, and prevents biofilm formation . These effects suggest that IQ3CA likely interferes with the biochemical pathways related to these processes.
Pharmacokinetics
It is known that iq3ca exhibits a potent protective effect against ac, with an efficacy of 6856% at 200 μg/mL . This suggests that the compound has good bioavailability at this concentration.
Result of Action
The primary result of IQ3CA’s action is its significant antibacterial activity against various plant bacteria. It demonstrates EC50 values ranging from 8.38 to 17.35 μg/mL against the targeted bacteria . Furthermore, it causes significant morphological changes in the bacteria, including a curved and sunken cell morphology and destroyed cell membrane integrity .
生化分析
Biochemical Properties
Isoquinoline-3-carboxylic Acid has demonstrated significant antibacterial activity against various plant bacteria in vitro . It interacts with several biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is complex and multifaceted, often involving changes in the structure and function of these biomolecules .
Cellular Effects
The effects of Isoquinoline-3-carboxylic Acid on cells are profound and varied. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause changes in cell morphology, destroy cell membrane integrity, inhibit motility and exopolysaccharides production, and prevent biofilm formation .
Molecular Mechanism
The molecular mechanism of Isoquinoline-3-carboxylic Acid involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow Isoquinoline-3-carboxylic Acid to exert its effects at the molecular level, influencing the behavior and function of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoquinoline-3-carboxylic Acid have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Isoquinoline-3-carboxylic Acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isoquinoline-3-carboxylic Acid is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Isoquinoline-3-carboxylic Acid is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Isoquinoline-3-carboxylic acid can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to produce isoquinolines . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .
Industrial Production Methods
In industrial settings, isoquinoline-3-carboxylic acid is often produced through the selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline. This allows for the isolation of isoquinoline through fractional crystallization of the acid sulfate .
化学反应分析
Types of Reactions
Isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nitration typically uses nitric acid (HNO3) and acetic acid (AcOH), while sulfonation uses sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Nitrated and sulfonated isoquinoline derivatives.
相似化合物的比较
Isoquinoline-3-carboxylic acid can be compared with other similar compounds such as quinoline and its derivatives:
Quinoline: Both isoquinoline and quinoline are benzopyridines, but isoquinoline is a structural isomer of quinoline.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and is used in the synthesis of various alkaloids and pharmaceuticals.
Isoquinoline-3-carboxylic acid stands out due to its unique combination of biological activities and its potential for use in environmentally sustainable applications.
属性
IUPAC Name |
isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMIDQDXZOPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919666 | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91544-03-5, 6624-49-3 | |
| Record name | 3-Acetylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxyisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoquinolinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBOXYISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IQ3CA exert its antibacterial effects?
A1: [] IQ3CA demonstrates significant antibacterial activity against various plant bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and others. While the exact mechanism of action is still under investigation, studies suggest that IQ3CA disrupts bacterial cell membrane integrity, as evidenced by scanning electron microscopy observations showing curved, sunken cell morphology in treated bacteria []. Additionally, IQ3CA inhibits bacterial motility, exopolysaccharide production, and biofilm formation, further contributing to its antibacterial effects [].
Q2: How does the derivative DHDMIQK(KAP) target thrombus formation?
A2: [] DHDMIQK(KAP), a nano-delivery system composed of 6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and KPAK, targets thrombus formation through a dual mechanism. Firstly, it inhibits P-selectin expression, a key player in platelet activation and aggregation []. Secondly, DHDMIQK(KAP) nanoparticles exhibit strong adhesion to platelet surfaces, as observed through atomic force microscopy []. This targeted adhesion allows for localized delivery of the active compound to the thrombus site, enhancing its efficacy [].
Q3: How does 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) affect hepatocellular carcinoma?
A3: [] M1 demonstrates antiproliferative effects against hepatocellular carcinoma in rat models. While the specific molecular targets are still being investigated, M1 administration leads to significant improvements in liver histopathology and restoration of normal tissue architecture []. Proton nuclear magnetic resonance-based serum metabolic studies reveal that M1 treatment counteracts the metabolic alterations induced by hepatocellular carcinoma, further supporting its antiproliferative potential [].
Q4: What is the molecular formula and weight of IQ3CA?
A4: While not explicitly stated in the provided abstracts, the molecular formula of IQ3CA can be deduced as C10H7NO2. Based on this formula, the molecular weight is calculated to be 173.17 g/mol.
Q5: What is known about the stability and formulation of DHDMIQK(KAP)?
A5: [] DHDMIQK(KAP) self-assembles into nanoparticles in various media, including water and rat plasma, indicating its potential for intravenous administration []. These nanoparticles exhibit suitable size for safe delivery in the blood circulation []. Further research is necessary to determine long-term stability and optimal formulation strategies.
Q6: How was molecular modeling used in the development of IQCA-TAFF?
A6: [] Molecular modeling played a crucial role in understanding the dual inhibitory action of IQCA-TAFF. Modeling studies revealed that the IQCA moiety of IQCA-TAFF can occupy the active site pocket of P-selectin, while the TAFF moiety effectively blocks GPIIb/IIIa fibrinogen-binding sites []. These findings were consistent with the observed dual inhibition of P-selectin and GPIIb/IIIa expression, providing a molecular basis for the enhanced anti-thrombotic activity of IQCA-TAFF [].
Q7: What formulation strategies have been explored for IQ3CA derivatives?
A7: [] DHDMIQK(KAP) spontaneously forms nano-globes in aqueous solutions, demonstrating an inherent ability for self-assembly into nanostructures suitable for drug delivery []. This property eliminates the need for complex formulation techniques and suggests potential for enhanced bioavailability and targeted delivery [].
Q8: What is the in vivo distribution of DHDMIQK(KAP)?
A8: [] FT-MS spectral analyses reveal a specific accumulation of DHDMIQK(KAP) in the thrombus, with minimal distribution to the blood and vital organs []. This targeted localization highlights its potential for effective thrombus treatment with reduced systemic side effects [].
Q9: What is the in vivo efficacy of IQCA-TAFF as an anti-thrombotic agent?
A9: [] In vivo studies using IQCA-TAFF demonstrate a remarkable 500-fold increase in anti-thrombotic efficacy compared to its individual components, IQCA and TAFF []. This synergistic effect highlights the advantage of combining both functionalities into a single molecule for enhanced potency [].
Q10: How does the nanostructure of DHDMIQK(KAP) contribute to its efficacy?
A10: [] The self-assembly of DHDMIQK(KAP) into nanoparticles facilitates its efficient delivery to the thrombus site []. The nano-sized particles can effectively navigate the circulatory system and accumulate at the target area, enhancing local drug concentration and minimizing off-target effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
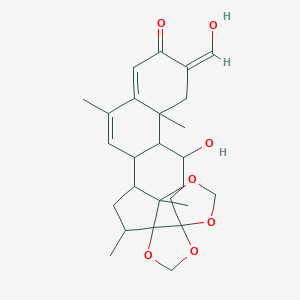
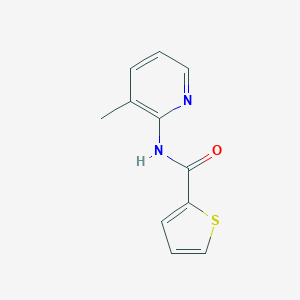
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
